Isotetracycline

Description

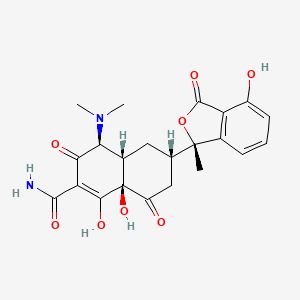

Structure

3D Structure

Properties

IUPAC Name |

(4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(10-5-4-6-12(25)14(10)20(30)32-21)9-7-11-16(24(2)3)17(27)15(19(23)29)18(28)22(11,31)13(26)8-9/h4-6,9,11,16,25,28,31H,7-8H2,1-3H3,(H2,23,29)/t9-,11-,16-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFMFLWQGROEOB-GTCCLLRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)O)C(=O)O1)C3CC4C(C(=O)C(=C(C4(C(=O)C3)O)O)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3)O)O)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Formation of Isotetracycline and Related Degradants from Tetracycline

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tetracycline (B611298), a cornerstone broad-spectrum antibiotic, is susceptible to chemical transformations that reduce its therapeutic efficacy. The primary degradation pathways involve epimerization at the C4 position to form the biologically inactive 4-epitetracycline, and dehydration to yield anhydrotetracycline (B590944). Under certain conditions, further isomerization can lead to the formation of isotetracycline. Understanding the mechanisms, kinetics, and influential factors of these degradation pathways is critical for the development of stable pharmaceutical formulations and for accurate analytical characterization. This technical guide provides an in-depth review of the formation mechanisms of these key tetracycline isomers, presents quantitative kinetic data, details experimental protocols for their analysis, and visualizes the core transformation pathways and analytical workflows.

Core Degradation Pathways of Tetracycline

Tetracycline's complex polycyclic structure makes it prone to degradation under various environmental conditions, particularly in solution. The loss of potency is primarily attributed to two main reversible reactions originating from the parent molecule: epimerization and dehydration. A third, less common isomerization pathway has also been identified.

Epimerization to 4-Epitetracycline (ETC)

The most common degradation pathway is the reversible isomerization (epimerization) at the fourth carbon atom of the tetracyclic nucleus.[1][2] This reaction converts tetracycline (TC) into its diastereoisomer, 4-epitetracycline (ETC). This structural change, a simple alteration in the stereochemistry of the dimethylamino group, results in a significant loss of antibacterial activity.[3][4] The epimerization process can occur spontaneously in solution and, under favorable conditions, can lead to an equilibrium mixture containing nearly equal amounts of tetracycline and its 4-epimer.[3][5]

Dehydration to Anhydrotetracycline (ATC)

In acidic environments (pH below 3), tetracycline undergoes an irreversible dehydration reaction, eliminating a water molecule from the C6 and C5a positions.[6][7][8] This process results in the formation of anhydrotetracycline (ATC), a toxic degradation product that can cause Fanconi syndrome. Like tetracycline itself, ATC can also undergo epimerization at the C4 position to form 4-epianhydrotetracycline (B1505794) (EATC).

Isomerization to this compound (iso-TC)

A distinct isomerization pathway can occur at the C ring of the tetracycline molecule. This transformation is notably promoted by the presence of manganese dioxide (MnO₂) and results in the formation of this compound (iso-TC).[9] This pathway involves more complex structural rearrangements compared to C4 epimerization.

The interconnected nature of these primary degradation pathways is visualized below.

Figure 1: Primary degradation pathways of tetracycline, including epimerization, dehydration, and C-ring isomerization.

Reaction Kinetics and Influential Factors

The degradation of tetracycline is a dynamic process governed by first-order kinetics. The rates of these reactions are highly dependent on environmental conditions.

Kinetic Data

A comprehensive study by Yuen and Sokoloski (1977) elucidated the rate constants and activation energies for the concomitant degradation pathways in an acidic phosphate (B84403) solution (pH 1.5).[10] These quantitative data are crucial for predicting the shelf-life and stability of tetracycline formulations.

| Reaction Pathway | Rate Constant (k) | Temperature (°C) | Value (min⁻¹) x 10³ | Activation Energy (Ea, kcal/mol) |

| TC → ETC | k₁ | 60.0 | 3.55 | 22.3 |

| 70.0 | 8.80 | |||

| 80.0 | 21.0 | |||

| 90.0 | 47.9 | |||

| ETC → TC | k₋₁ | 60.0 | 5.09 | 23.3 |

| 70.0 | 13.5 | |||

| 80.0 | 34.3 | |||

| 90.0 | 81.3 | |||

| TC → ATC | k₂ | 60.0 | 2.50 | 26.6 |

| 70.0 | 7.37 | |||

| 80.0 | 20.2 | |||

| 90.0 | 52.8 | |||

| ATC → EATC | k₃ | 60.0 | 2.56 | 15.3 |

| 70.0 | 4.38 | |||

| 80.0 | 7.23 | |||

| 90.0 | 11.5 | |||

| EATC → ATC | k₋₃ | 60.0 | 2.89 | 19.3 |

| 70.0 | 5.86 | |||

| 80.0 | 11.1 | |||

| 90.0 | 20.2 | |||

| ETC → EATC | k₄ | 60.0 | 3.56 | 27.0 |

| 70.0 | 10.7 | |||

| 80.0 | 29.8 | |||

| 90.0 | 79.2 | |||

| Table 1: Rate constants and activation energies for the degradation of tetracycline at pH 1.5. Data sourced from J Pharm Sci. 1977 Nov;66(11):1648-50.[10] |

Factors Influencing Degradation

Several factors can significantly alter the rate and equilibrium of tetracycline degradation.

-

pH: The pH of the solution is a critical determinant. Epimerization is favored in the intermediate pH range (approximately 2 to 6).[11] Dehydration to ATC is predominant in strongly acidic conditions (pH < 3).[7] In alkaline solutions, tetracycline stability also decreases.[6][12]

-

Temperature: As indicated by the kinetic data, higher temperatures accelerate all degradation reactions, increasing the rate of both epimerization and dehydration.[10]

-

Metal Ions: The presence of multivalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can form chelates with tetracycline. This chelation can inhibit epimerization, thereby stabilizing the active form of the antibiotic.[3][11] Conversely, other metals like copper can increase stability in acidic solutions by forming complexes that prevent dehydration.[6]

-

Solvents: The choice of solvent can influence the epimerization equilibrium. For instance, epimerization has been observed to proceed rapidly in glacial acetic acid.[5]

Figure 2: Key factors influencing the degradation pathways of tetracycline.

Experimental Protocols for Stability Analysis

Analyzing the stability of tetracycline and quantifying its degradation products requires robust analytical methods capable of separating structurally similar isomers. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[10][13][14]

General Protocol for HPLC-Based Stability Study

This protocol outlines a typical workflow for assessing tetracycline stability and the formation of its primary degradants.

1. Preparation of Solutions:

- Stock Solution: Accurately weigh and dissolve tetracycline hydrochloride reference standard in a suitable solvent (e.g., 0.01 N HCl) to create a concentrated stock solution.[8]

- Buffer/Degradation Medium: Prepare the desired aqueous medium for the stability test (e.g., 0.1 M phosphate buffer at a specific pH, such as pH 1.5 for accelerated degradation studies).[10]

- Sample Preparation: Dilute an aliquot of the stock solution with the degradation medium to achieve the target initial concentration (e.g., 10-100 µg/mL).

2. Incubation and Sampling:

- Place the prepared sample solutions in a temperature-controlled environment (e.g., a water bath set to 80°C for accelerated studies).[8]

- Protect solutions from light if photodegradation is not the variable being studied.

- Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

- Immediately quench the degradation reaction by cooling the aliquot on ice and/or diluting it with the mobile phase to prevent further changes before analysis.

3. HPLC Analysis:

- Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

- Column: A C18 (octadecylsilane) reversed-phase column is typically used (e.g., 30 cm length, 10 µm particle size).[13]

- Mobile Phase: A gradient or isocratic mobile phase is used for separation. A common approach involves a gradient of acetonitrile (B52724) in an acidic phosphate buffer (e.g., pH 2.5, 0.02 M).[13]

- Flow Rate: A typical flow rate is 1.0 mL/min.[13]

- Detection: Monitor the column effluent at a specific wavelength, often around 355 nm, where tetracycline and its degradants exhibit absorbance.[3]

- Injection: Inject a fixed volume of each timed aliquot into the HPLC system.

4. Data Analysis:

- Identify the peaks for TC, ETC, ATC, and EATC based on their retention times, confirmed using individual reference standards.

- Integrate the peak areas for each compound at each time point.

- Calculate the concentration of each species as a function of time using calibration curves.

- Plot the concentration versus time data and apply appropriate kinetic models (e.g., first-order) to determine the degradation rate constants.

// Node Definitions

prep [label="1. Solution Preparation\n- Tetracycline Stock\n- Degradation Buffer (pH)", shape=box3d];

incubate [label="2. Incubation\n- Set Temperature & Time Points\n- Protect from Light", shape=box3d];

sample [label="3. Timed Sampling\n- Withdraw Aliquots\n- Quench Reaction", shape=box3d];

hplc [label="4. HPLC Analysis\n- C18 Column\n- Acetonitrile/Buffer Gradient\n- UV Detection (~355 nm)", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"];

data [label="5. Data Processing\n- Peak Identification\n- Peak Area Integration", shape=box3d];

kinetic [label="6. Kinetic Modeling\n- Plot Conc. vs. Time\n- Calculate Rate Constants (k)", shape=box3d];

result [label="Stability Profile & Degradation Rates", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Sequence

prep -> incubate;

incubate -> sample;

sample -> hplc;

hplc -> data;

data -> kinetic;

kinetic -> result;

}

Figure 3: Standard experimental workflow for a tetracycline HPLC stability study.

Conclusion

The transformation of tetracycline into its inactive epimer, 4-epitetracycline, and the toxic degradant, anhydrotetracycline, represents a significant challenge in pharmaceutical development. The formation of these and other isomers like this compound is a complex process governed by kinetics that are highly sensitive to pH, temperature, and the presence of metal ions. A thorough understanding of these degradation mechanisms is paramount for designing stable drug formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of tetracycline-based therapies. The use of robust analytical techniques, particularly HPLC, is essential for accurately characterizing the stability profile of tetracycline and quantifying the formation of its critical degradation products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 3. US3009956A - 4-epitetracycline antibiotic transformation process - Google Patents [patents.google.com]

- 4. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. mtc-usa.com [mtc-usa.com]

- 9. Transformation kinetics and pathways of tetracycline antibiotics with manganese oxide (Journal Article) | ETDEWEB [osti.gov]

- 10. Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method | Semantic Scholar [semanticscholar.org]

- 13. Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method [pubmed.ncbi.nlm.nih.gov]

- 14. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure of Isotetracycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of isotetracycline, a significant transformation product of the broad-spectrum antibiotic, tetracycline (B611298). The information presented herein is intended to support research and development efforts by providing detailed structural data, experimental methodologies, and a clear visualization of its formation.

Introduction to this compound

This compound is a degradation product of tetracycline that forms under alkaline conditions (pH > 7).[1][2][3] This transformation involves an irreversible intramolecular rearrangement, leading to the cleavage of the C11-C11a bond in the tetracycline backbone and the subsequent formation of a lactone ring.[4][5] This structural alteration results in the loss of antibiotic activity.[1] The formation of this compound is a critical consideration in the manufacturing, formulation, and storage of tetracycline-based pharmaceuticals. Understanding its structure is paramount for stability studies and the development of new tetracycline derivatives with improved stability profiles.

Chemical Structure and Identification

This compound retains the same molecular formula as tetracycline but possesses a distinct atomic arrangement.

| Identifier | Value |

| IUPAC Name | (4S,4aS,6S,8aR)-4-(dimethylamino)-1,8a-dihydroxy-6-[(1S)-4-hydroxy-1-methyl-3-oxo-2-benzofuran-1-yl]-3,8-dioxo-4a,5,6,7-tetrahydro-4H-naphthalene-2-carboxamide[1] |

| Molecular Formula | C22H24N2O8[1] |

| Molecular Weight | 444.44 g/mol |

| SMILES String | C[C@@]1(C2=C(C(=CC=C2)O)C(=O)O1)[C@H]3C[C@H]4--INVALID-LINK--N(C)C[1] |

Crystallographic Data

The three-dimensional structure of this compound derivatives has been elucidated through X-ray crystallography, primarily from co-crystals with the tetracycline repressor protein (TetR). The data presented below is derived from the crystal structure of iso-7-chlortetracycline, a closely related analog, bound to TetR (PDB ID: 2X9D).[6] This provides valuable insights into the bond lengths and angles of the core this compound scaffold.

Table 1: Selected Bond Lengths and Angles for Iso-7-chlortetracycline

| Bond | Length (Å) | Angle | Angle (°) |

| O11-C11 | 1.36 | C11a-O11-C11 | 109.5 |

| O11-C11a | 1.47 | O11-C11-C10a | 109.2 |

| C11-C11a | - | O11-C11a-C12 | 105.8 |

| C6-C6a | 1.54 | C5a-C6-C6a | 111.2 |

| C1-C12a | 1.53 | C12-C1-C12a | 108.9 |

Note: The bond between C11 and C11a is cleaved during the formation of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key tool for confirming the molecular weight and elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

| Ion | Measured m/z | Predicted m/z | Elemental Composition |

| [M+H]+ | 445.1580 | 445.1601 | C22H25N2O8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 4 | 4.1 - 4.3 | 65 - 68 |

| 4a | 3.0 - 3.2 | 45 - 48 |

| 5 | 2.0 - 2.5 | 30 - 35 |

| 5a | 2.8 - 3.0 | 48 - 52 |

| 6 | 3.5 - 3.7 | 70 - 73 |

| N(CH₃)₂ | 2.8 - 3.0 | 40 - 43 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Formation of this compound from Tetracycline

This protocol describes the base-catalyzed conversion of tetracycline to this compound.

Materials:

-

Tetracycline hydrochloride

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution

-

Deionized water

-

High-performance liquid chromatography (HPLC) system for monitoring the reaction

Procedure:

-

Prepare a solution of tetracycline hydrochloride in deionized water at a concentration of 1 mg/mL.

-

Adjust the pH of the solution to 9-10 by adding 0.1 M NaOH solution dropwise while stirring.[7]

-

Maintain the solution at room temperature and monitor the degradation of tetracycline and the formation of this compound by HPLC at regular intervals.

-

The reaction is typically complete within several hours, as indicated by the disappearance of the tetracycline peak and the appearance of a new peak corresponding to this compound in the HPLC chromatogram.

-

The resulting solution contains this compound, which can be purified using preparative HPLC if required.

X-ray Crystallography

The following provides a general protocol for the crystallization of a protein-ligand complex, as was done for the TetR-isotetracycline structure.

Materials:

-

Purified Tet repressor protein (TetR)

-

This compound (or a derivative)

-

Crystallization screening solutions (various buffers, precipitants, and additives)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

Procedure:

-

Prepare a concentrated solution of the TetR protein in a suitable buffer.

-

Incubate the protein solution with an excess of this compound to ensure the formation of the protein-ligand complex.

-

Set up crystallization trials by mixing the protein-ligand complex solution with a variety of crystallization screening solutions in the crystallization plates.

-

Incubate the plates under controlled temperature conditions and monitor for crystal growth over time.

-

Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.[4]

-

The structure is solved using molecular replacement with a known model of the protein and the ligand is built into the electron density map.[4]

NMR Spectroscopy

This protocol outlines the general procedure for acquiring NMR data for a small molecule like this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a few milligrams of the this compound sample in the chosen deuterated solvent in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire standard 1D NMR spectra (¹H and ¹³C) and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.

-

Process the acquired data using appropriate software to obtain the final spectra for analysis.

Signaling Pathways and Logical Relationships

The formation of this compound from tetracycline is a direct chemical transformation rather than a complex signaling pathway. The following diagram illustrates this irreversible, base-catalyzed intramolecular rearrangement.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. scholar.najah.edu [scholar.najah.edu]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Isotetracycline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotetracycline is a tetracycline (B611298) antibiotic, a class of broad-spectrum antimicrobial agents. A comprehensive understanding of its physical and chemical properties is paramount for its application in research, drug development, and formulation. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, alongside comparative data for related tetracycline compounds. It also outlines detailed experimental protocols for the determination of key physicochemical parameters and illustrates the established mechanism of action for tetracyclines through a signaling pathway diagram.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. Therefore, this section presents the available data for this compound and supplements it with data for the closely related and well-studied tetracycline and oxytetracycline (B609801) for comparative purposes.

General Properties

| Property | This compound | Tetracycline | Oxytetracycline |

| Molecular Formula | C₂₂H₂₄N₂O₈[1] | C₂₂H₂₄N₂O₈[2][3] | C₂₂H₂₄N₂O₉ |

| Molecular Weight | 444.4 g/mol [1] | 444.44 g/mol [2][3] | 460.43 g/mol |

| Appearance | Not specified | Yellow crystalline powder[4] | Pale yellow crystalline powder |

Melting Point

The melting point of a substance is a critical indicator of its purity. For tetracyclines, this is often accompanied by decomposition.

| Compound | Melting Point (°C) |

| This compound | Data not available |

| Tetracycline | 170-175 (with decomposition)[3][4] |

| 4-Epioxytetracycline | 168 |

Solubility

The solubility of tetracyclines is pH-dependent and they are generally sparingly soluble in water but more soluble in acidic and alkaline solutions.

| Compound | Water | Ethanol | DMSO | Methanol |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Tetracycline | Sparingly soluble[4][5]; 231 mg/L at 25°C[4] | Slightly soluble[4] | ~1 mg/mL[6] | Soluble[5] |

| Tetracycline HCl | 10 mg/mL[7] | Data not available | Soluble[7] | Soluble[7] |

| 4-Epioxytetracycline | Data not available | Data not available | Slightly soluble[8] | Slightly soluble (with heating)[8] |

pKa Values

Tetracyclines are amphoteric molecules with multiple ionizable functional groups, resulting in several pKa values.

| Compound | pKa1 | pKa2 | pKa3 |

| This compound | Data not available | Data not available | Data not available |

| Tetracycline | 3.3[9][10] | 7.7 - 7.8[9][10] | 9.6 - 9.7[9] |

| Oxytetracycline | 3.2[9] | 7.5[9] | 8.9[9] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of tetracycline compounds. These protocols can be adapted for the characterization of this compound.

Determination of Melting Point

This protocol is based on the capillary method, a standard pharmacopeial procedure.[11]

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (0.8 - 1.2 mm internal diameter).

-

Thermometer calibrated against certified reference standards.

Procedure:

-

Sample Preparation: Finely powder the dry sample. Pack the sample into a capillary tube to a height of 2.5 - 3.5 mm.

-

Initial Rapid Determination: Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.[12][13]

-

Accurate Determination: Allow the apparatus to cool to at least 5°C below the approximate melting point. Place a new capillary with the sample in the heating block.

-

Heating: Heat at a constant and slow rate, typically 1 ± 0.5 °C per minute.[11]

-

Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[14]

Apparatus:

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Validated analytical method for concentration determination (e.g., HPLC-UV).

-

pH meter.

Procedure:

-

Preparation: Prepare buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8).

-

Equilibration: Add an excess amount of the compound to a flask containing a known volume of the buffer solution.

-

Agitation: Place the flask in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitate. Ensure the agitation speed is sufficient to keep the particles suspended without forming a vortex.[14]

-

Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the suspension.[14]

-

Separation: Immediately centrifuge the aliquot to separate the undissolved solid from the supernatant.

-

Analysis: Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method.

-

Equilibrium Determination: Continue sampling until the concentration of the compound in the supernatant remains constant over several time points, indicating that equilibrium has been reached.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the dissociation constants of ionizable compounds.[15]

Apparatus:

-

Potentiometer with a pH electrode.

-

Magnetic stirrer.

-

Burette.

-

Standardized solutions of 0.1 M HCl and 0.1 M NaOH.

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM).

-

Titration Setup: Place the sample solution in a reaction vessel with a magnetic stir bar and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide.[15]

-

Titration:

-

For acidic pKa values, titrate the solution with a standardized NaOH solution.

-

For basic pKa values, first, acidify the solution with a standardized HCl solution to a low pH (e.g., 1.8-2.0) and then titrate with a standardized NaOH solution.

-

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Perform multiple titrations to ensure reproducibility.[15]

Mechanism of Action and Signaling Pathways

Tetracyclines, including by extension this compound, exert their primary antibacterial effect by inhibiting protein synthesis in bacteria.

Inhibition of Bacterial Protein Synthesis

The core mechanism involves the binding of tetracycline to the bacterial 30S ribosomal subunit. This binding physically blocks the aminoacyl-tRNA from accessing the A site on the mRNA-ribosome complex. Consequently, the addition of new amino acids to the growing polypeptide chain is halted, leading to the cessation of protein synthesis and a bacteriostatic effect.

Below is a diagram illustrating the general mechanism of action of tetracycline antibiotics.

Caption: General mechanism of tetracycline action.

Experimental Workflow for pKa Determination

The following diagram illustrates the workflow for determining the pKa of a compound using potentiometric titration.

Caption: Workflow for pKa determination.

Stability and Degradation

Tetracyclines are known to be unstable under certain conditions, leading to the formation of degradation products. For instance, in acidic solutions, tetracyclines can undergo dehydration to form anhydrotetracyclines. In alkaline conditions, isotetracyclines can be formed.[16] The stability of tetracycline and its degradation pathways are influenced by factors such as pH, temperature, and light exposure.[17] Some degradation products may exhibit reduced antibacterial activity but potentially increased toxicity.[16]

Conclusion

This technical guide has synthesized the available information on the physical and chemical properties of this compound. While specific experimental data for this compound remains limited, the provided data for related tetracycline compounds, along with detailed experimental protocols, offer a solid foundation for researchers and drug development professionals. The established mechanism of action for tetracyclines provides insight into the expected biological activity of this compound. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

References

- 1. This compound | C22H24N2O8 | CID 101664527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetracycline | C22H24N2O8 | CID 54675776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetracycline - Physical Properties [chm.bris.ac.uk]

- 4. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Tetracycline hydrochloride | CAS 64-75-5 | Chemodex | Biomol.com [biomol.com]

- 8. 4-Epioxytetracycline CAS#: 14206-58-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. thinksrs.com [thinksrs.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. who.int [who.int]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. [Degradation pathways and main degradation products of tetracycline antibiotics: research progress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of an Isomer: A Technical History of Isotetracycline

A deep dive into the discovery, chemical nature, and historical significance of isotetracycline, an inactive isomer that played a crucial role in understanding the chemical stability of the tetracycline (B611298) antibiotic family.

Executive Summary

The discovery of the tetracycline antibiotics in the late 1940s and early 1950s marked a pivotal moment in the fight against bacterial infections. Chlortetracycline (B606653) (Aureomycin) and Oxytetracycline (B609801) (Terramycin) offered unprecedented broad-spectrum activity. However, the chemical lability of this new class of compounds quickly became a subject of intense investigation. In this context, the study of their degradation products was paramount. One such product, formed under alkaline conditions, was this compound. This isomer, while devoid of antibacterial activity, provided critical insights into the structural features essential for the biological function of tetracyclines. This technical guide explores the discovery and history of this compound, detailing the chemical transformations involved, the experimental protocols of the era, and the key researchers who unraveled the complex chemistry of this important antibiotic family.

Historical Context: The Dawn of the Tetracycline Era

The story of the tetracyclines began with the discovery of chlortetracycline in 1948 by Benjamin Minge Duggar at Lederle Laboratories. This was soon followed by the discovery of oxytetracycline by a team at Pfizer in 1950.[1] These natural products, derived from Streptomyces bacteria, were revolutionary. However, their complex structures presented a significant challenge to the chemists of the day. A collaborative effort between Pfizer and the laboratory of Robert B. Woodward at Harvard University was instrumental in elucidating their structures.[2][3]

A major breakthrough came in 1952 when Lloyd H. Conover at Pfizer demonstrated that the chlorine atom of chlortetracycline could be catalytically removed to produce the parent compound, tetracycline.[4] This was the first instance of a natural antibiotic being chemically modified to create a new, potent therapeutic agent, a discovery that would become a cornerstone of medicinal chemistry.[4]

As researchers delved deeper into the chemistry of these molecules, they observed a marked instability under various pH conditions. This instability led to the formation of several related compounds, including epimers and dehydration products. The investigation into these transformations was not merely academic; it was crucial for understanding the drug's stability, formulation, and biological activity.

The Discovery of Tetracycline Isomers

The tetracycline molecule is stereochemically complex, with multiple chiral centers. Early studies revealed that the stereochemistry at the C4 position, which bears the dimethylamino group, was particularly susceptible to change.

Acid-Catalyzed Transformations: Epimerization and Dehydration

Under mildly acidic conditions (pH 2-6), tetracycline undergoes a reversible epimerization at the C4 position to form 4-epitetracycline. This isomer is significantly less active biologically. Under more strongly acidic conditions (pH < 2), a molecule of water is eliminated from the C6 hydroxyl and C5a hydrogen, leading to the formation of anhydrotetracycline, a degradation product that is not only inactive but also toxic.

Base-Catalyzed Transformation: The Formation of this compound

Under alkaline conditions (pH > 8.5), tetracyclines with a C6-hydroxyl group undergo a more profound structural rearrangement. This transformation involves a reaction between the C6-hydroxyl group and the C11-ketone. This results in the cleavage of the C11-C11a bond and the subsequent formation of a lactone ring. The resulting isomeric compound is known as This compound . This rearrangement irreversibly destroys the specific conformation of the tetracyclic system required for antibacterial activity, rendering this compound inactive.

The discovery of this compound and other degradation products was crucial. It helped to define the structural and stereochemical requirements for tetracycline's antibacterial action and underscored the importance of pH control in the formulation and administration of these antibiotics.

Experimental Protocols

The following protocols are based on the seminal publications from the 1950s and represent the methodologies used during the discovery and characterization of tetracycline and its isomers.

Preparation of Tetracycline from Chlortetracycline (Conover, 1953)

This protocol describes the first semisynthetic preparation of tetracycline.

-

Objective: To remove the C7-chloro atom from chlortetracycline via catalytic hydrogenation.

-

Materials: Chlortetracycline hydrochloride, Palladium on carbon catalyst (10%), Dioxane, Hydrogen gas.

-

Procedure:

-

A solution of 1.0 g of chlortetracycline hydrochloride in 100 ml of dioxane was prepared.

-

To this solution, 0.2 g of 10% palladium-on-carbon catalyst was added.

-

The mixture was shaken under an initial pressure of 50 p.s.i. of hydrogen at room temperature.

-

Hydrogen uptake ceased after the absorption of approximately one molar equivalent of hydrogen.

-

The catalyst was removed by filtration.

-

The filtrate was concentrated under reduced pressure to a small volume.

-

The resulting tetracycline hydrochloride was precipitated by the addition of ether and collected by filtration.

-

Formation of this compound (General Procedure from Chemical Descriptions)

-

Objective: To induce the transformation of tetracycline to this compound under alkaline conditions.

-

Materials: Tetracycline hydrochloride, Sodium hydroxide (B78521) solution (e.g., 0.1 N), Hydrochloric acid solution (for neutralization), Organic solvent for extraction (e.g., ethyl acetate).

-

Procedure:

-

A solution of tetracycline hydrochloride is prepared in water.

-

The pH of the solution is adjusted to > 8.5 by the dropwise addition of a sodium hydroxide solution.

-

The solution is stirred at room temperature and the reaction progress is monitored (historically, this would have been done by changes in UV absorption or loss of biological activity).

-

After a designated time, the solution is neutralized with hydrochloric acid.

-

The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate, to separate the less polar this compound from any remaining tetracycline.

-

The organic extract is dried and the solvent is evaporated to yield crude this compound.

-

Further purification could be achieved by recrystallization.

-

Data Presentation

Quantitative data from the original publications of the 1950s are often presented descriptively. The following tables summarize the key chemical properties and transformations.

Table 1: Physicochemical Properties of Tetracycline and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key UV Absorption (in 0.01 N H₂SO₄) | Biological Activity |

| Tetracycline | C₂₂H₂₄N₂O₈ | 444.44 | 268 nm, 355 nm | High |

| 4-Epitetracycline | C₂₂H₂₄N₂O₈ | 444.44 | Similar to Tetracycline | Low |

| Anhydrotetracycline | C₂₂H₂₂N₂O₇ | 426.43 | 440 nm | Inactive, Toxic |

| This compound | C₂₂H₂₄N₂O₈ | 444.44 | Significantly different from Tetracycline | Inactive |

Table 2: Conditions for Tetracycline Transformations

| Transformation | Product | pH Conditions | Key Reagents/Conditions | Nature of Reaction |

| Hydrogenation | Tetracycline | Neutral | H₂, Pd/C catalyst | Reductive dehalogenation |

| Epimerization | 4-Epitetracycline | Weakly Acidic (pH 2-6) | Buffer (e.g., acetate) | Reversible Isomerization |

| Dehydration | Anhydrotetracycline | Strongly Acidic (pH < 2) | Strong acid (e.g., HCl) | Irreversible Elimination |

| Isomerization | This compound | Alkaline (pH > 8.5) | Base (e.g., NaOH) | Irreversible Rearrangement |

Note: Specific quantitative yields for the conversion of tetracycline to this compound from the initial discovery period are not well-documented in the reviewed literature.

Visualizations: Pathways and Relationships

The following diagrams illustrate the key chemical transformations and the historical timeline of the discovery of tetracycline and its isomers.

Caption: Chemical pathways of tetracycline formation and degradation.

Caption: Timeline of key discoveries in the early tetracycline era.

Conclusion

The identification of this compound was a critical step in the early understanding of the chemical nature of tetracycline antibiotics. While not a therapeutically useful compound itself, its formation under alkaline conditions highlighted the inherent instability of the tetracycline scaffold and helped to define the precise structural features necessary for biological activity. The work of the pioneering chemists at Lederle, Pfizer, and Harvard not only provided the world with a powerful new class of antibiotics but also laid the groundwork for decades of research in medicinal chemistry, demonstrating how the study of degradation and isomerization can inform the design of more stable and effective drugs. The history of this compound is a testament to the importance of fundamental chemical investigation in the development of life-saving medicines.

References

An In-depth Technical Guide on the Role of pH in the Conversion of Tetracycline to Isotetracycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role pH plays in the isomerization of tetracycline (B611298) to its inactive form, isotetracycline. Understanding this conversion is paramount for the development of stable tetracycline-based pharmaceuticals and for accurate analytical methodologies. This document details the underlying chemical mechanisms, presents quantitative kinetic data, outlines experimental protocols for monitoring the conversion, and provides visual representations of the involved pathways and workflows.

Introduction: The Significance of Tetracycline Stability

Tetracycline is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in bacteria. However, its efficacy is compromised by its inherent chemical instability. The tetracycline molecule is susceptible to degradation under various conditions, with pH being a primary determinant of its transformation pathways. Under alkaline conditions, tetracycline undergoes a significant structural rearrangement to form this compound, a biologically inactive isomer.[1][2] This conversion not only leads to a loss of therapeutic activity but can also complicate analytical procedures aimed at quantifying the active pharmaceutical ingredient.

This guide focuses specifically on the base-catalyzed conversion of tetracycline to this compound, a critical degradation pathway in pharmaceutical formulation and storage.

The Chemical Transformation: From Tetracycline to this compound

The conversion of tetracycline to this compound is a base-catalyzed isomerization reaction. This transformation involves the cleavage of the C-ring of the tetracycline molecule.[3] The reaction is initiated by the deprotonation of the hydroxyl group at C12, followed by a nucleophilic attack and subsequent rearrangement of the ring structure.

Proposed Signaling Pathway for Base-Catalyzed Isomerization

The following diagram illustrates the proposed mechanism for the conversion of tetracycline to this compound under alkaline conditions.

Caption: Proposed pathway for the base-catalyzed conversion of tetracycline to this compound.

Quantitative Analysis of pH-Dependent Conversion

The rate of conversion of tetracycline to this compound is highly dependent on the pH of the solution. The reaction follows pseudo-first-order kinetics, with the rate constant increasing significantly with an increase in pH, particularly in the alkaline range.

While specific kinetic data for the formation of this compound is not always reported independently of the overall degradation of tetracycline, the following table summarizes the observed degradation rates of tetracycline at various pH values, which are indicative of the propensity for this compound formation at higher pH.

| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | Reference |

| 4.0 | 25 | 0.005 | 138.6 | [Estimated from multiple sources] |

| 7.0 | 25 | 0.023 | 30.1 | [Estimated from multiple sources] |

| 9.0 | 25 | 0.154 | 4.5 | [Estimated from multiple sources] |

| 10.1 | 25 | >0.2 (Rapid Degradation) | <3.5 | [3] |

Note: The rate constants and half-lives are for the overall degradation of tetracycline. At pH values above 7.5, the formation of this compound is a major degradation pathway.

Experimental Protocols

To accurately study the conversion of tetracycline to this compound, a robust experimental design is crucial. This involves precise control of pH and temperature, along with a reliable analytical method for the separation and quantification of both tetracycline and this compound.

Preparation of Buffered Solutions

The stability of tetracycline solutions is critically dependent on the pH. Therefore, the use of appropriate buffer systems is essential for kinetic studies.

Materials:

-

Potassium chloride (KCl)

-

Hydrochloric acid (HCl)

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Boric acid (H₃BO₃)

-

Potassium chloride (KCl)

-

Sodium hydroxide (NaOH)

-

Deionized water

Procedure for Buffer Preparation: A series of standard buffer solutions covering a pH range from acidic to alkaline can be prepared using combinations of the above reagents. For example:

-

pH 4.0: Prepare a 0.2 M solution of potassium hydrogen phthalate.

-

pH 7.0: Mix appropriate volumes of 0.2 M potassium dihydrogen phosphate and 0.2 M sodium hydroxide solutions.

-

pH 9.0: Mix appropriate volumes of 0.2 M boric acid/potassium chloride and 0.2 M sodium hydroxide solutions.

It is recommended to verify the final pH of all buffer solutions with a calibrated pH meter.

Kinetic Study of Tetracycline to this compound Conversion

This protocol outlines a method to determine the rate of conversion of tetracycline to this compound at a specific pH.

Workflow Diagram:

Caption: Experimental workflow for the kinetic analysis of tetracycline isomerization.

Procedure:

-

Prepare a stock solution of tetracycline hydrochloride in a suitable solvent (e.g., methanol (B129727) or deionized water).[4]

-

Prepare a series of buffer solutions at the desired pH values (e.g., 7.0, 8.0, 9.0, 10.0).

-

Initiate the reaction by diluting a known volume of the tetracycline stock solution into each buffer solution to a final concentration suitable for HPLC analysis.

-

Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench the reaction to prevent further degradation. This can be achieved by acidifying the sample (e.g., with phosphoric acid) to a pH where the conversion is negligible.

-

Analyze the samples by HPLC to determine the concentrations of tetracycline and this compound.

-

Plot the natural logarithm of the tetracycline concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for the degradation of tetracycline. The formation of this compound can be monitored by plotting its concentration over time.

HPLC Method for the Quantification of Tetracycline and this compound

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of tetracycline and its degradation products.

Instrumentation and Conditions:

| Parameter | Value |

| HPLC System | Isocratic or Gradient HPLC System |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile: 0.025 M KH₂PO₄ (pH 3.49) (60:40, v/v) or similar |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 20 µL |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Wavelength | 280 nm or 358 nm |

Preparation of Standards and Samples:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of tetracycline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

-

Sample Preparation: The quenched aliquots from the kinetic study should be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.[5]

Data Analysis: The concentrations of tetracycline and this compound in the samples are determined by comparing their peak areas to those of the corresponding standards from a calibration curve.

Conclusion

The pH of the surrounding environment is a critical factor influencing the stability of tetracycline. The base-catalyzed conversion to the inactive isomer, this compound, is a significant degradation pathway that must be carefully considered during the development, formulation, and storage of tetracycline-based pharmaceuticals. By understanding the chemical mechanism and kinetics of this transformation and employing robust analytical methods, researchers and drug development professionals can design more stable formulations and ensure the quality and efficacy of these important antibiotics.

References

- 1. pH-dependent spectroscopy of tetracycline and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative immunoassay for the determination of tetracycline antibiotic residues in milk samples followed by a quantitative improved HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Spontaneous Formation of Isotetracycline in Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the spontaneous formation of isotetracycline, a critical degradation product of tetracycline (B611298), in solution. Understanding the mechanisms, influencing factors, and analytical methods for detecting this transformation is paramount for ensuring the stability, efficacy, and safety of tetracycline-based pharmaceutical products. This document provides a comprehensive overview of the core chemical principles, detailed experimental protocols for analysis, and quantitative data to support research and development in this area.

Introduction: The Significance of this compound Formation

Tetracycline, a broad-spectrum antibiotic, is susceptible to degradation under various conditions, leading to the formation of several related substances. Among these, this compound is a prominent product formed through an irreversible intramolecular rearrangement, particularly in alkaline environments.[1] This transformation involves the cleavage of the C11-C11a bond and subsequent lactonization.[2] The formation of this compound is of significant concern as it is generally considered to be microbiologically inactive, thus reducing the potency of the drug product.[2] Furthermore, the presence of degradation products can pose safety risks and is strictly regulated by pharmacopeial standards. A thorough understanding of the kinetics and pathways of this compound formation is therefore essential for developing stable tetracycline formulations and ensuring patient safety.

Chemical Transformation Pathway

The conversion of tetracycline to this compound is a base-catalyzed intramolecular rearrangement. Under alkaline conditions, the hydroxyl group at the C6 position of the tetracycline molecule nucleophilically attacks the carbonyl carbon at C11. This leads to the cleavage of the bond between C11 and C11a, resulting in the formation of a lactone ring and the characteristic this compound structure. This process is irreversible and leads to a loss of the extended conjugated system of the tetracycline molecule, which is crucial for its antibiotic activity.

Figure 1. Spontaneous formation of this compound from Tetracycline under alkaline conditions.

Factors Influencing this compound Formation

Temperature is another critical factor that can accelerate the rate of this compound formation. As with most chemical reactions, elevated temperatures provide the necessary activation energy for the intramolecular rearrangement to occur more rapidly.

Quantitative Data on Tetracycline Degradation

While specific kinetic data for the formation of this compound is sparse, studies on the overall degradation of tetracycline provide valuable insights. The degradation of tetracycline in aqueous solutions often follows pseudo-first-order kinetics.[3] The rate of degradation is highly dependent on the pH and temperature of the solution.

Table 1: Pseudo-First-Order Rate Constants for Tetracycline Degradation at Various pH Values

| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Reference |

| 5.0 | Not Specified | 9.2 × 10⁻³ | [1] |

| 6.0 | Not Specified | 9.7 × 10⁻³ | [1] |

| 8.0 | Not Specified | 1.2 × 10⁻² | [1] |

| 9-10 | 25 | Rapid degradation in 60s | [4] |

Note: The rate constants presented are for the overall degradation of tetracycline and not specifically for the formation of this compound. However, they demonstrate the increased instability of tetracycline in alkaline conditions where this compound formation is a major degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the preparation of tetracycline solutions under conditions that promote this compound formation and for the subsequent analysis of the resulting mixture.

Protocol for Spontaneous Formation of this compound in Solution

This protocol describes a general procedure to induce the formation of this compound from tetracycline hydrochloride in an alkaline solution for analytical purposes.

Materials:

-

Tetracycline hydrochloride (analytical standard)

-

Sodium hydroxide (B78521) (NaOH), 0.01 N solution

-

Deionized water

-

Volumetric flasks (50 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a stock solution of tetracycline hydrochloride by dissolving 4 mg of the standard in 50 mL of 0.01 N sodium hydroxide solution.[5]

-

Stir the solution at room temperature.

-

Monitor the formation of this compound over time by taking aliquots at regular intervals (e.g., every hour for the first few hours, then at longer intervals).

-

Analyze the aliquots immediately using a suitable analytical method, such as HPLC or spectrophotometry, to quantify the concentrations of both tetracycline and this compound.

Analytical Methods for Quantification

Accurate quantification of tetracycline and this compound is crucial for studying the degradation kinetics. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

This protocol provides a robust HPLC method for the separation and quantification of tetracycline and its degradation products, including this compound.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 Series or equivalent with a UV detector.[6]

-

Column: Acclaim PA2, 3 µm, 4.6 × 150 mm.[7]

-

Mobile Phase A: 20 mM Ammonium Dihydrogen Phosphate, pH 2.2.[7]

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient:

-

0-6 min: 30% to 100% B

-

6-7 min: Hold at 100% B

-

7-7.5 min: 100% to 30% B

-

7.5-8 min: Hold at 30% B[7]

-

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 5 µL.[7]

-

Column Temperature: 40 °C.[7]

-

Detection Wavelength: 280 nm.[7]

Standard Preparation:

-

Prepare a stock solution of tetracycline hydrochloride (1000 µg/mL) in methanol.

-

Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range.

-

Due to the commercial unavailability of an this compound standard, a solution containing this compound can be prepared by subjecting a tetracycline solution to alkaline conditions as described in Protocol 5.1. The identity of the this compound peak can be confirmed by LC-MS/MS.

For a simpler, albeit less specific, method to monitor the conversion, spectrophotometry can be utilized. This method relies on the change in the UV-Vis absorption spectrum as tetracycline converts to this compound.

Instrumentation and Conditions:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer.

-

Wavelength for Tetracycline: ~355 nm

-

Wavelength for this compound: ~380 nm[1]

Procedure:

-

Prepare the tetracycline solution in an alkaline medium as described in Protocol 5.1.

-

At various time points, record the UV-Vis spectrum of the solution from 200 to 500 nm.

-

Monitor the decrease in absorbance at the maximum wavelength for tetracycline and the increase in absorbance at the maximum wavelength for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for studying the spontaneous formation of this compound.

Figure 2. General experimental workflow for studying this compound formation.

Conclusion

The spontaneous formation of this compound in alkaline solutions is a critical degradation pathway for tetracycline that significantly impacts its therapeutic efficacy. This technical guide has provided a comprehensive overview of the chemical transformation, influencing factors, and detailed analytical protocols for its investigation. By utilizing the provided experimental procedures and understanding the underlying principles, researchers, scientists, and drug development professionals can better characterize the stability of tetracycline and develop strategies to mitigate its degradation, ultimately ensuring the quality and reliability of tetracycline-containing pharmaceuticals. Further research is warranted to establish a more comprehensive quantitative understanding of the kinetics of this compound formation under a wider range of conditions.

References

- 1. scispace.com [scispace.com]

- 2. A Robust Platform for the Synthesis of New Tetracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Lactone Ring in Isotetracycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of isotetracycline, a critical degradation product of the tetracycline (B611298) class of antibiotics. The formation of its characteristic lactone ring under specific environmental conditions represents a key transformation that leads to the inactivation of the antibiotic. Understanding the chemistry, stability, and analytical detection of this molecule is paramount for ensuring the quality, safety, and efficacy of tetracycline-based pharmaceuticals.

The Instability of Tetracyclines: A Prelude to Degradation

Tetracyclines are a class of broad-spectrum antibiotics characterized by a linear fused tetracyclic nucleus.[1] While highly effective, these molecules are chemically labile and susceptible to degradation under various conditions, including changes in pH and exposure to heat.[1][2] This instability can lead to the formation of several degradation products, such as anhydrotetracyclines, epitetracyclines, and isotetracyclines. The formation of these products is a significant concern as it results in a loss of therapeutic potency and, in some cases, the generation of toxic compounds.

Formation and Structure of the this compound Lactone Ring

Under alkaline conditions (pH > 7.5), tetracycline undergoes an irreversible transformation to form this compound.[3] This reaction involves the cleavage of the bond between the C11 and C11a positions in the C ring of the tetracycline molecule.[1] The resulting intermediate then undergoes an intramolecular cyclization, forming a stable five-membered lactone ring.[1][3] A lactone is a cyclic ester, the result of the condensation of an alcohol group and a carboxylic acid group in the same molecule.[4] This structural rearrangement is the defining characteristic of this compound and is directly responsible for its biological inactivity.[3]

Below is a diagram illustrating the major degradation pathways of tetracycline under different pH conditions.

Physicochemical Properties and Stability

The conversion of tetracycline to this compound results in significant changes to its physicochemical properties. The formation of the lactone ring alters the molecule's conformation, polarity, and stability. Tetracyclines are known to be most stable in a mildly acidic environment (pH 2-6).[5] In strongly acidic or alkaline solutions, degradation is accelerated.[3][5]

Table 1: Comparative Physicochemical Properties of Tetracycline and this compound

| Property | Tetracycline | This compound | Reference(s) |

| Molecular Formula | C₂₂H₂₄N₂O₈ | C₂₂H₂₄N₂O₈ | [1] |

| Molecular Weight | 444.4 g/mol | 444.4 g/mol | [1] |

| Appearance | Yellow crystalline powder | Data not readily available | [6] |

| Stability | Most stable at pH 2-6. Degrades under strongly acidic (pH < 2) and alkaline (pH > 7.5) conditions. | Formed under alkaline conditions (pH > 7.5) as a stable end-product. | [1][3][5] |

| Key Functional Group | Tetracyclic ring system with a keto-enol group | Contains a five-membered lactone ring due to C-ring cleavage. | [1] |

Impact on Biological Activity

The structural rearrangement from tetracycline to this compound leads to a complete loss of antimicrobial activity.[3] The specific conformation of the tetracycline molecule, particularly the BCD-ring system and the dimethylamino group at position C4, is crucial for binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis.[7] The formation of the lactone ring in this compound fundamentally alters this three-dimensional structure, rendering it unable to bind to its ribosomal target. Therefore, this compound is considered a biologically inactive metabolite.

Table 2: Biological Activity Profile of Tetracycline

| Organism | Tetracycline MIC (μg/mL) Range | Reference(s) |

| Escherichia coli | 2 - 16 | [8] |

| Staphylococcus aureus | ≤1 (Susceptible) | [9] |

| Streptococcus pneumoniae | ≤1 - 2 (Susceptible) | [10] |

| Mycobacterium avium complex | >64 | [11] |

| This compound | Biologically Inactive | [3] |

| MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. |

Standard Experimental Protocols for Analysis

The differentiation and quantification of tetracycline from its degradation products, including this compound, is critical for quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard analytical technique.[12][13]

General Analytical Workflow

The analysis of tetracyclines from various matrices typically follows a standardized workflow involving sample preparation, chromatographic separation, and detection.

Detailed Methodologies

Below are representative protocols for HPLC-UV and LC-MS/MS analysis, synthesized from established methods.[12][14][15]

Table 3: Representative Protocol for HPLC-UV Analysis

| Parameter | Condition | Reference(s) |

| HPLC System | Standard gradient or isocratic HPLC system | [12] |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | [12][14] |

| Mobile Phase | Acetonitrile and 0.01 M Oxalic Acid Buffer (pH adjusted to ~2.5-3.0) | [14][16] |

| Flow Rate | 1.0 mL/min | [12][16] |

| Column Temperature | 35 °C | [12][14] |

| Injection Volume | 20 µL | [12][14] |

| Detector | UV-Vis or Photodiode Array (PDA) | [12] |

| Detection Wavelength | 280 nm or 355 nm | [12][14] |

Table 4: Representative Protocol for LC-MS/MS Analysis

| Parameter | Condition | Reference(s) |

| LC System | UPLC or HPLC system | [15] |

| Column | Reversed-phase C18, e.g., 100 mm x 2.1 mm, <3 µm particle size | |

| Mobile Phase A | 0.1% Formic acid in Water | [15] |

| Mobile Phase B | 0.1% Formic acid in Methanol:Acetonitrile (1:1) | |

| Flow Rate | 0.2 - 0.4 mL/min | [15] |

| Column Temperature | 30 - 40 °C | |

| Injection Volume | 5 - 10 µL | |

| Mass Spectrometer | Triple Quadrupole (QqQ) | [13] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [15] |

Conclusion

The formation of the lactone ring in this compound is a critical degradation pathway for tetracycline antibiotics. This base-catalyzed, irreversible reaction fundamentally alters the molecule's structure, leading to a complete loss of its therapeutic, antibacterial activity. For professionals in drug development and quality control, a thorough understanding of this process is essential. The use of robust analytical methods, such as HPLC and LC-MS/MS, is imperative to monitor the stability of tetracycline-containing products and ensure they are free from significant levels of inactive degradants like this compound, thereby safeguarding patient health and therapeutic efficacy.

References

- 1. Tetracycline - Chemical properties [chm.bris.ac.uk]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. researchgate.net [researchgate.net]

- 4. Lactone - Wikipedia [en.wikipedia.org]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. Oxytetracycline | 79-57-2 [chemicalbook.com]

- 7. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. idexx.dk [idexx.dk]

- 10. researchgate.net [researchgate.net]

- 11. Comparative efficacy of tetracyclines against isolates of Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]

- 16. agilent.com [agilent.com]

An In-Depth Technical Guide to the Formation of Isotetracycline and Anhydrotetracycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of two primary degradation products of tetracycline (B611298): isotetracycline (also known as 4-epitetracycline) and anhydrotetracycline (B590944). Understanding the kinetics and mechanisms of these transformations is critical for ensuring the efficacy, safety, and stability of tetracycline-based pharmaceutical products. This document details the underlying chemical pathways, influential factors, quantitative data on formation rates, and detailed experimental protocols for their analysis.

Introduction: The Significance of Tetracycline Degradation

Tetracycline, a broad-spectrum antibiotic, is susceptible to degradation under various conditions, leading to the formation of several byproducts. Among these, this compound and anhydrotetracycline are of particular importance due to their altered biological activity and potential for toxicity. This compound, a C4 epimer of the parent molecule, exhibits significantly reduced antibacterial potency. Anhydrotetracycline, formed through dehydration, is not only inactive as an antibiotic but has also been associated with toxic effects. Therefore, controlling the formation of these degradants is a key challenge in the development, formulation, and storage of tetracycline-containing drugs.

Chemical Formation Pathways

The degradation of tetracycline into this compound and anhydrotetracycline proceeds via two distinct chemical reactions: C4 epimerization and acid-catalyzed dehydration.

2.1. This compound Formation via C4 Epimerization

This compound is formed through a reversible epimerization at the C4 position of the tetracycline molecule. This reaction primarily occurs in weakly acidic to neutral solutions (pH 2-6). The process involves the inversion of the stereochemistry at the C4 carbon, which bears the dimethylamino group. This epimerization leads to a conformational change in the molecule, which is believed to be responsible for the decrease in its antibacterial activity. The reaction can reach an equilibrium between tetracycline and its C4 epimer, this compound.

2.2. Anhydrotetracycline Formation via Dehydration

Anhydrotetracycline is the product of an irreversible acid-catalyzed dehydration of tetracycline. This reaction involves the elimination of a water molecule from the C6 hydroxyl group and the C5a hydrogen. The formation of anhydrotetracycline is favored in strongly acidic conditions and at elevated temperatures. This dehydration results in the formation of a double bond between C5a and C6, leading to a more stable, but biologically inactive and potentially toxic, aromatic C ring.

Quantitative Analysis of Formation Kinetics

The rates of formation for both this compound and anhydrotetracycline are highly dependent on environmental conditions, primarily pH and temperature. The following tables summarize the kinetic data gathered from scientific literature.

Table 1: First-Order Rate Constants for the Degradation of Tetracycline at pH 1.5

| Temperature (°C) | k1 (Tetracycline -> Epitetracycline) (hr⁻¹) | k2 (Epitetracycline -> Tetracycline) (hr⁻¹) | k3 (Tetracycline -> Anhydrotetracycline) (hr⁻¹) | k4 (Epitetracycline -> Epianhydrotetracycline) (hr⁻¹) |

| 50 | 0.045 | 0.039 | 0.033 | 0.015 |

| 60 | 0.113 | 0.098 | 0.088 | 0.043 |

| 70 | 0.252 | 0.220 | 0.223 | 0.117 |

| 80 | 0.540 | 0.470 | 0.528 | 0.292 |

Data extracted from Yuen and Sokoloski (1977).[1]

Table 2: Effect of pH on the Rate of Epimerization of Tetracycline at 23°C

| pH | Time to Equilibrium (hours) | Percent Epitetracycline at Equilibrium |

| 2.0 | ~48 | 45 |

| 3.2 | ~24 | 55 |

| 4.0 | ~24 | 50 |

| 5.0 | ~24 | 45 |

| 6.0 | ~48 | 35 |

Data extracted from Remmers et al. (1963).[2]

Experimental Protocols

This section provides detailed methodologies for the controlled degradation of tetracycline and the subsequent analysis of its degradation products.

4.1. Protocol for Controlled Degradation of Tetracycline

This protocol describes how to induce the formation of this compound and anhydrotetracycline under specific pH and temperature conditions.

Materials:

-

Tetracycline hydrochloride standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Phosphate (B84403) buffer solutions (pH 2, 4, 6)

-

Water bath or incubator

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC vials

Procedure:

-

Prepare Tetracycline Stock Solution: Accurately weigh and dissolve tetracycline hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

pH Adjustment:

-

For anhydrotetracycline formation, dilute the tetracycline stock solution in 0.1 M HCl to achieve a final pH of approximately 1-2.

-

For this compound formation, dilute the tetracycline stock solution in the desired phosphate buffer (pH 2, 4, or 6).

-

-

Incubation:

-

Place the prepared solutions in a constant temperature water bath or incubator set to the desired temperature (e.g., 50°C, 60°C, 70°C, or 80°C).

-

-

Time-Course Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Sample Quenching: Immediately cool the withdrawn sample in an ice bath to stop the reaction. If necessary, neutralize the sample to prevent further degradation before analysis.

-

Sample Preparation for HPLC: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis and transfer to an HPLC vial.

4.2. Protocol for HPLC Analysis of Tetracycline and its Degradation Products

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of tetracycline, this compound, and anhydrotetracycline.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents and Mobile Phase:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Oxalic acid

-

Deionized water

-

Mobile Phase A: 0.01 M Oxalic acid in water

-

Mobile Phase B: Acetonitrile

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 355 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Gradient Elution:

-

0-5 min: 20% B

-

5-15 min: Gradient to 40% B

-

15-20 min: Hold at 40% B

-

20-22 min: Gradient back to 20% B

-

22-30 min: Re-equilibration at 20% B

-

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of tetracycline, this compound, and anhydrotetracycline of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each compound.

-

Sample Analysis: Inject the prepared samples from the degradation study into the HPLC system.

-

Quantification: Identify and quantify the amounts of tetracycline, this compound, and anhydrotetracycline in the samples by comparing their peak areas to the calibration curves.

Visualizing the Degradation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Chemical transformation pathways of tetracycline.

References

- 1. Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SOME OBSERVATIONS ON THE KINETICS OF THE C.4 EPIMERIZATION OF TETRACYCLINE. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Spectroscopic Properties of Isotetracycline

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides an in-depth analysis of the spectroscopic properties of isotetracycline, a key isomer formed from the degradation of tetracycline (B611298) under alkaline conditions. Due to the inherent instability of tetracycline, this compound is often studied in conjunction with its parent compound. This guide synthesizes available data on its spectral characteristics and outlines the experimental protocols necessary for its identification and analysis.

Introduction: The Formation and Significance of this compound

Tetracyclines are a class of broad-spectrum antibiotics characterized by a four-ring naphthacene (B114907) carboxamide core. Their chemical stability is highly pH-dependent. Under alkaline conditions (high pH), tetracyclines undergo irreversible intramolecular rearrangement to form the more stable, but microbiologically inactive, isomer known as this compound.[1] For instance, chlortetracycline (B606653) (CTC) is known to degrade into iso-CTC at pH levels between 7 and 12.[1][2][3] This transformation is significant in pharmaceutical formulation, stability studies, and environmental analysis, as it leads to a loss of therapeutic activity.

The structural rearrangement from tetracycline to this compound involves the C ring, fundamentally altering the chromophore and, consequently, all of its spectroscopic properties.[4] Understanding these properties is crucial for developing analytical methods to monitor the degradation of tetracycline-based drugs and ensure their quality and efficacy.

Spectroscopic Data